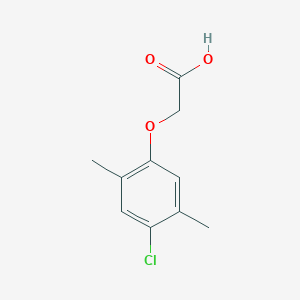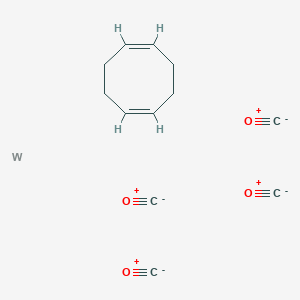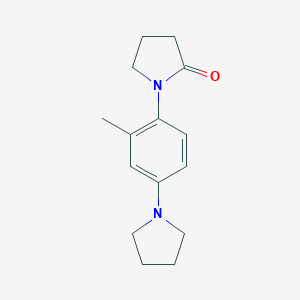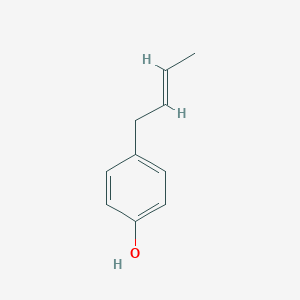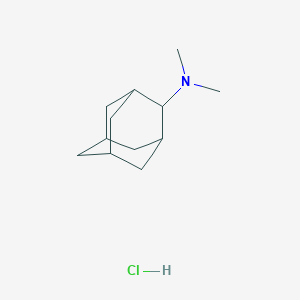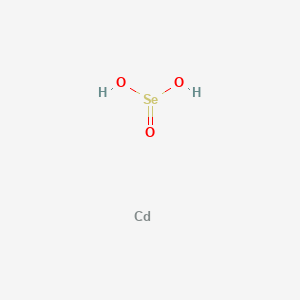
cadmium;selenous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cadmium;selenous acid is a chemical compound with the molecular formula CdH₂O₃Se It is a combination of selenious acid (H₂SeO₃) and cadmium (Cd) in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cadmium;selenous acid can be synthesized through the reaction of selenious acid with cadmium ions. One common method involves dissolving selenium dioxide (SeO₂) in water to form selenious acid, which then reacts with cadmium ions to form the desired compound: [ \text{SeO}_2 + \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 ] [ \text{H}_2\text{SeO}_3 + \text{Cd}^{2+} \rightarrow \text{Cd(H}_2\text{O}_3\text{Se)} ]
Industrial Production Methods
Industrial production of selenious acid, cadmium salt (1:1) typically involves the controlled reaction of cadmium salts with selenious acid under specific conditions to ensure high purity and yield. The process may include steps such as filtration, crystallization, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
cadmium;selenous acid undergoes various chemical reactions, including:
Oxidation: Selenious acid can be oxidized to selenic acid (H₂SeO₄) under certain conditions.
Reduction: Selenious acid can be reduced to elemental selenium (Se) using reducing agents like hydrogen sulfide (H₂S).
Precipitation: Cadmium ions can react with sulfide ions to form cadmium sulfide (CdS), a yellow precipitate.
Common Reagents and Conditions
Oxidizing Agents: Chlorine (Cl₂), hydrogen peroxide (H₂O₂)
Reducing Agents: Hydrogen sulfide (H₂S), ascorbic acid
Reaction Conditions: Aqueous solutions, controlled pH, and temperature
Major Products Formed
Oxidation: Selenic acid (H₂SeO₄)
Reduction: Elemental selenium (Se)
Precipitation: Cadmium sulfide (CdS)
Wissenschaftliche Forschungsanwendungen
cadmium;selenous acid has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its role in oxidative stress and antioxidant mechanisms.
Medicine: Investigated for potential therapeutic applications, such as its role in cancer prevention and treatment.
Industry: Utilized in the production of photovoltaic cells, pigments, and other industrial materials.
Wirkmechanismus
The mechanism of action of selenious acid, cadmium salt (1:1) involves its interaction with biological molecules and cellular pathways. Selenious acid is converted in vivo to hydrogen selenide (H₂Se), which acts as a selenium pool for the formation of selenoproteins. These selenoproteins play crucial roles in antioxidant defense, DNA synthesis, and cellular metabolism. Cadmium ions, on the other hand, can interfere with cellular processes by binding to proteins and enzymes, leading to potential toxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Selenous acid (H₂SeO₃)
- Selenic acid (H₂SeO₄)
- Cadmium selenide (CdSe)
Uniqueness
cadmium;selenous acid is unique due to its combination of selenium and cadmium, which imparts distinct chemical and biological properties. Unlike selenous acid or selenic acid alone, this compound offers a synergistic effect of both selenium and cadmium, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
cadmium(2+);selenite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.H2O3Se/c;1-4(2)3/h;(H2,1,2,3)/q+2;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJQPSPKRGXBTH-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)[O-].[Cd+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdO3Se |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
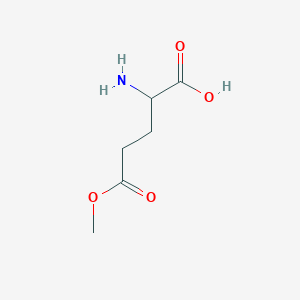
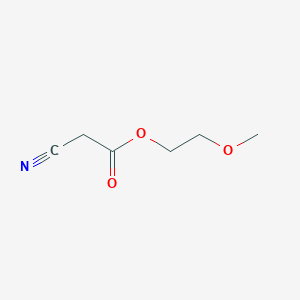
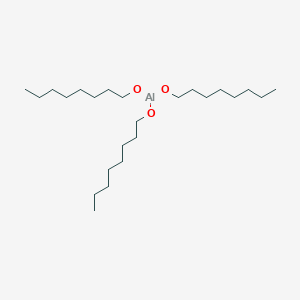
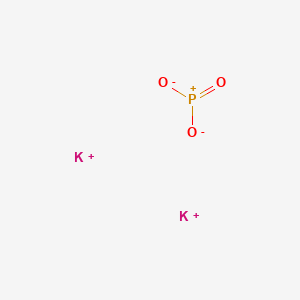
![5-[(3-ethylnaphth[2,1-d]oxazol-2(3H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B83144.png)
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)

